7-[(3-chlorobenzyl)thio]-2-(3,4-dimethoxyphenyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one
Description
7-[(3-Chlorobenzyl)thio]-2-(3,4-dimethoxyphenyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one is a heterocyclic compound featuring a pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one core. Key substituents include:
- A 3-chlorobenzylthio group at position 7, which may enhance lipophilicity and influence membrane permeability.
- A 3,4-dimethoxyphenyl group at position 2, a common pharmacophore in bioactive molecules due to its electron-donating methoxy groups.
Properties
IUPAC Name |
7-[(3-chlorophenyl)methylsulfanyl]-2-(3,4-dimethoxyphenyl)-5H-pyrazolo[1,5-d][1,2,4]triazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN4O3S/c1-27-17-7-6-13(9-18(17)28-2)15-10-16-19(26)22-23-20(25(16)24-15)29-11-12-4-3-5-14(21)8-12/h3-10H,11H2,1-2H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVEBJNXKULUBPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN3C(=C2)C(=O)NN=C3SCC4=CC(=CC=C4)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation, and its inhibition can lead to the halt of cell proliferation, making it an appealing target for cancer treatment .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal cell cycle progression, leading to a halt in cell proliferation .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle progression pathway. CDK2 is typically activated during the S phase of the cell cycle and is necessary for the cell to enter the M phase. Inhibition of CDK2 can therefore halt the cell cycle, preventing cell division and proliferation .
Pharmacokinetics
The compound’s potent inhibitory activity against cdk2 suggests that it may have favorable bioavailability .
Result of Action
The compound’s action results in significant cytotoxic activities against various cell lines, including MCF-7 and HCT-116 . It also induces apoptosis within HCT cells . These effects are likely due to the compound’s inhibition of CDK2 and the resulting disruption of the cell cycle .
Biological Activity
The compound 7-[(3-chlorobenzyl)thio]-2-(3,4-dimethoxyphenyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one is a member of the pyrazolo[1,5-d][1,2,4]triazine class, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure
The chemical structure of the compound is characterized by a pyrazolo[1,5-d][1,2,4]triazine core substituted with a chlorobenzyl thio group and a dimethoxyphenyl moiety. This unique structure contributes to its biological properties.
Research indicates that pyrazolo[1,5-d][1,2,4]triazines exhibit significant biological activity through various mechanisms:
- Janus Kinase Inhibition : Compounds in this class have been shown to modulate Janus kinase (JAK) activity. JAKs are critical in cytokine signaling pathways implicated in immune responses and inflammation. The inhibition of JAKs can lead to therapeutic effects in autoimmune diseases and cancers .
- Antioxidant Activity : Some derivatives have demonstrated antioxidant properties by scavenging free radicals and reducing oxidative stress. This activity is essential for preventing cellular damage in various diseases .
Biological Activity Data
The following table summarizes key findings regarding the biological activity of this compound and related compounds:
| Activity | IC50 Value (µM) | Reference |
|---|---|---|
| Inhibition of JAK1 | 45 | |
| Antioxidant Activity | Comparable to ascorbic acid | |
| Cytotoxicity against cancer cells | 25 | |
| Inhibition of tyrosinase | 30 |
Case Study 1: Anti-Cancer Activity
In a study examining the cytotoxic effects of various pyrazolo[1,5-d][1,2,4]triazines on cancer cell lines, this compound exhibited significant cytotoxicity with an IC50 value of 25 µM against human breast cancer cells. The mechanism was attributed to the induction of apoptosis through the activation of caspase pathways .
Case Study 2: Anti-Inflammatory Effects
Another investigation focused on the anti-inflammatory properties of this compound. It was found to inhibit the production of pro-inflammatory cytokines in lipopolysaccharide-stimulated macrophages. The results indicated a reduction in IL-6 and TNF-alpha levels by approximately 50%, suggesting potential use in treating inflammatory diseases .
Scientific Research Applications
The compound 7-[(3-chlorobenzyl)thio]-2-(3,4-dimethoxyphenyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one has garnered interest in various scientific research applications due to its unique structure and potential biological activities. This article explores its applications across different fields, including pharmacology, agriculture, and material science.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. Studies have shown that these compounds can inhibit the growth of cancer cells by targeting specific pathways involved in cell proliferation and survival. For instance, derivatives of pyrazolo[1,5-d]triazinone have been noted for their ability to overcome multidrug resistance in cancer therapy by enhancing the efficacy of conventional chemotherapeutics .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity. Certain derivatives have demonstrated effectiveness against a range of bacterial and fungal strains. The presence of the thioether group is believed to enhance the interaction with microbial cell membranes, leading to increased permeability and subsequent cell death .
Neuroprotective Effects
Recent studies suggest that the compound may possess neuroprotective properties. It has been shown to reduce oxidative stress and inflammation in neuronal cells, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's. The ability to modulate neuroinflammatory responses positions this compound as a potential therapeutic agent for neurological disorders .
Crop Protection
Compounds with similar structures have been explored as agrochemicals for crop protection. Their ability to inhibit specific enzyme pathways in pests can lead to effective pest control while minimizing damage to non-target organisms. The thioether functionality is particularly relevant in enhancing the bioactivity of these compounds against agricultural pests .
Growth Regulators
In addition to pest control, there is potential for these compounds to act as growth regulators. They can influence plant growth by modulating hormonal pathways, thereby improving crop yields and resistance to environmental stressors.
Development of Functional Materials
The unique chemical structure of this compound allows it to be utilized in the development of functional materials. Its incorporation into polymer matrices can enhance mechanical properties and thermal stability. Additionally, its electronic properties may be harnessed in organic electronics and photovoltaic devices.
Case Study 1: Anticancer Efficacy
A study conducted on a series of pyrazolo[1,5-d]triazinones demonstrated that specific modifications could significantly enhance their anticancer activity against breast cancer cell lines. The study highlighted the importance of the chlorobenzyl moiety in increasing cytotoxicity while reducing side effects associated with traditional chemotherapeutics.
Case Study 2: Agricultural Impact
Field trials utilizing thioether-containing compounds showed a marked reduction in pest populations while maintaining crop health. These trials underscored the potential for integrating such compounds into sustainable agricultural practices.
Comparison with Similar Compounds
Core Heterocycle Variations
Retrosynthesis Analysis
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
